molecular formula C6H6F3N3O2 B10907084 5-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

5-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B10907084
M. Wt: 209.13 g/mol
InChI Key: VMSARWLYUFTCCK-UHFFFAOYSA-N
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Description

5-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a methyl group, a nitro group, and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Oxidized derivatives: Formed by the oxidation of the methyl group.

    Substituted pyrazoles: Formed by nucleophilic substitution of the trifluoroethyl group.

Scientific Research Applications

5-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the trifluoroethyl group can enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the presence of both a nitro group and a trifluoroethyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H6F3N3O2

Molecular Weight

209.13 g/mol

IUPAC Name

5-methyl-4-nitro-1-(2,2,2-trifluoroethyl)pyrazole

InChI

InChI=1S/C6H6F3N3O2/c1-4-5(12(13)14)2-10-11(4)3-6(7,8)9/h2H,3H2,1H3

InChI Key

VMSARWLYUFTCCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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